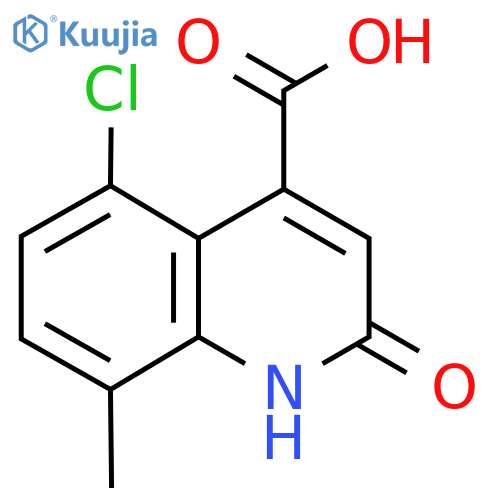Cas no 1267145-97-0 (5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)

1267145-97-0 structure
商品名:5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- SB69924
- 5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 1267145-97-0
- 5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylicacid
- 5-Chloro-8-methyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid
- 4-Quinolinecarboxylic acid, 5-chloro-1,2-dihydro-8-methyl-2-oxo-
-
- インチ: 1S/C11H8ClNO3/c1-5-2-3-7(12)9-6(11(15)16)4-8(14)13-10(5)9/h2-4H,1H3,(H,13,14)(H,15,16)
- InChIKey: NIBZKUDSLCXTDE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C)C2=C1C(C(=O)O)=CC(N2)=O
計算された属性
- せいみつぶんしりょう: 237.0192708g/mol
- どういたいしつりょう: 237.0192708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 66.4Ų
5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256308-1g |
5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1267145-97-0 | 97% | 1g |
$629 | 2022-06-13 | |
| Chemenu | CM256308-1g |
5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1267145-97-0 | 97% | 1g |
$594 | 2021-08-04 | |
| Chemenu | CM256308-10g |
5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1267145-97-0 | 97% | 10g |
$1907 | 2021-08-04 | |
| Chemenu | CM256308-5g |
5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
1267145-97-0 | 97% | 5g |
$1309 | 2021-08-04 |
5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
1267145-97-0 (5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) 関連製品
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
